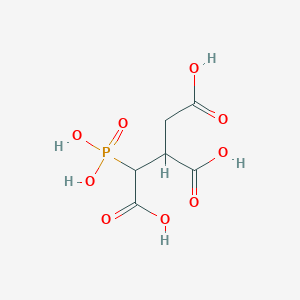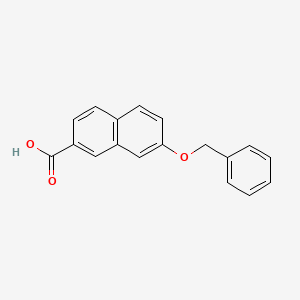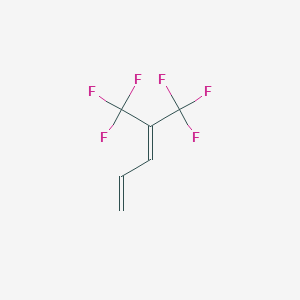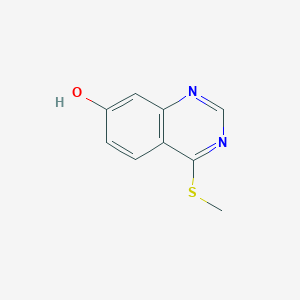
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide is a chiral compound with significant importance in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly β-lactamase inhibitors. The compound’s unique stereochemistry contributes to its biological activity and its ability to interact with specific molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide typically involves the use of L-glutamic acid as a starting material. The process begins with the esterification of L-glutamic acid in the presence of an acidic reagent. This is followed by reactions with 2-haloacetate and an N-protecting agent under basic conditions to form an intermediate compound. The intermediate then undergoes intramolecular condensation under the action of a strong base to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the development of β-lactamase inhibitors, which are crucial in combating antibiotic resistance.
Industry: The compound is employed in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents
Mécanisme D'action
The mechanism of action of (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as β-lactamases. The compound inhibits these enzymes by forming a covalent and reversible bond, thereby preventing the degradation of β-lactam antibiotics. This action enhances the efficacy of antibiotics against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Avibactam: A non-β-lactam β-lactamase inhibitor with a similar mechanism of action.
Durlobactam: Another β-lactamase inhibitor used in combination with sulbactam for treating bacterial infections.
Uniqueness
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide stands out due to its specific stereochemistry, which imparts unique biological activity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2S,5R)-5-aminooxane-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1 |
Clé InChI |
LMJONZJLHWGHAU-UHNVWZDZSA-N |
SMILES isomérique |
C1C[C@H](OC[C@@H]1N)C(=O)N |
SMILES canonique |
C1CC(OCC1N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)


![1,4-Dioxaspiro[4.5]dec-7-ene-8-methanol, 7,9,9-trimethyl-](/img/structure/B8485575.png)


